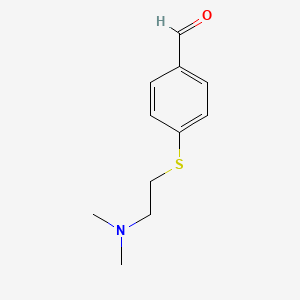

4-(2-Dimethylaminoethylthio)benzaldehyde

Descripción

4-(2-Dimethylaminoethylthio)benzaldehyde is a benzaldehyde derivative featuring a dimethylaminoethylthio substituent at the para position of the aromatic ring. This compound combines a reactive aldehyde group with a sulfur-containing tertiary amine side chain, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry. The dimethylaminoethylthio group enhances solubility in polar solvents and may influence electronic properties, such as electron-donating effects, which can modulate reactivity in condensation or nucleophilic addition reactions . Its structural uniqueness lies in the integration of a thioether linkage with a dimethylaminoethyl chain, distinguishing it from other benzaldehyde analogs .

Propiedades

Fórmula molecular |

C11H15NOS |

|---|---|

Peso molecular |

209.31 g/mol |

Nombre IUPAC |

4-[2-(dimethylamino)ethylsulfanyl]benzaldehyde |

InChI |

InChI=1S/C11H15NOS/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11/h3-6,9H,7-8H2,1-2H3 |

Clave InChI |

CRDLQHBLKBTLHB-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCSC1=CC=C(C=C1)C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations:

- Electronic Effects: The dimethylaminoethylthio group in the target compound acts as an electron donor, contrasting with the electron-withdrawing trifluoromethyl group in . This difference influences reactivity in electrophilic substitutions or condensations.

- Biological Interactions: The tertiary amine in 4-(2-Dimethylaminoethylthio)benzaldehyde may enhance interactions with biological targets (e.g., acetylcholinesterase) compared to non-nitrogenated analogs like 4-(Trifluoromethyl)benzaldehyde .

- Synthetic Utility: Bromomethyl and benzimidazolylsulfanyl derivatives are preferred for cross-coupling or heterocyclic ring formation, whereas the dimethylaminoethylthio group offers advantages in solubility and chelation .

Physicochemical Properties

- Solubility: The dimethylaminoethylthio group enhances water solubility compared to hydrophobic substituents like trifluoromethyl or bromomethyl .

- Stability : Thioether linkages are generally stable under acidic conditions but susceptible to oxidation, unlike ether or alkyl-linked analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.